Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate
Description
Significance of Organofluorine Compounds in Contemporary Chemical Research
Organofluorine compounds, organic molecules containing carbon-fluorine bonds, have become increasingly significant in modern chemical research and industry. The unique properties imparted by fluorine atoms, such as high thermal stability, chemical inertness, and altered electronic effects, make these compounds highly valuable. The carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the enhanced stability of fluorinated molecules. This stability is a key factor in their wide-ranging applications, from pharmaceuticals and agrochemicals to advanced materials like polymers and liquid crystals. In medicinal chemistry, the introduction of fluorine can dramatically improve a drug's metabolic stability, bioavailability, and binding affinity.
Overview of Benzoate (B1203000) Esters in Chemical Synthesis and Materials Science
Benzoate esters are a well-established class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylate ester group. They are widely utilized as intermediates in the synthesis of a vast array of more complex molecules. wikipedia.org Their applications span numerous industries, including the production of dyes, perfumes, and pharmaceuticals. In materials science, benzoate esters are integral to the synthesis of polymers and plasticizers. For instance, methyl benzoate serves as a significant intermediate in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). tandfonline.com The versatility of the benzoate ester framework allows for a wide range of chemical modifications, making them ideal building blocks for designing molecules with specific desired properties.
Rationale for Academic Investigation of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate
The academic interest in this compound stems from the combination of its fluorinated ether and benzoate ester functionalities. The introduction of the tetrafluoropropoxy group is anticipated to significantly influence the molecule's physical and chemical properties. Specifically, the presence of multiple fluorine atoms can lead to unique intermolecular interactions and packing behaviors, which are of particular interest in the field of materials science, especially in the development of liquid crystals and other advanced functional materials. tandfonline.commdpi.com Research into this specific compound aims to elucidate the structure-property relationships that arise from the interplay between the rigid aromatic core and the partially fluorinated flexible tail.
Historical Context of Fluorinated Aromatic Esters in Chemical Literature
The history of fluorinated aromatic compounds dates back to the late 19th and early 20th centuries, with early research focusing on fundamental synthesis and characterization. nih.gov The development of new fluorination techniques throughout the 20th century, spurred in part by the Manhattan Project, led to a rapid expansion in the variety and complexity of accessible fluorinated aromatic molecules. nih.gov The investigation of fluorinated aromatic esters, in particular, has been driven by their potential applications in various fields. Early studies often focused on the impact of fluorine substitution on the reactivity and physical properties of the benzene ring and the ester group. More recently, research has shifted towards the design and synthesis of highly specialized fluorinated aromatic esters for applications in areas such as liquid crystals, polymers with enhanced thermal and chemical resistance, and as key intermediates in the synthesis of complex pharmaceuticals and agrochemicals. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4O3/c1-17-9(16)7-2-4-8(5-3-7)18-6-11(14,15)10(12)13/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGYYFKVYBNDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 2,2,3,3 Tetrafluoropropoxy Benzoate
Established Synthetic Pathways and Precursor Chemistry
The most common and established method for the synthesis of aryl ethers, including fluorinated ones, is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In the context of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate, this can be achieved in two primary ways.
Route A: Etherification followed by Esterification
This pathway begins with the synthesis of 4-(2,2,3,3-tetrafluoropropoxy)phenol. This intermediate is typically prepared by reacting 4-hydroquinone with a suitable 2,2,3,3-tetrafluoropropylating agent. The resulting phenol (B47542) is then esterified with methanol (B129727) under acidic conditions to yield the final product.
Route B: Esterification followed by Etherification
Alternatively, the synthesis can commence with the esterification of 4-hydroxybenzoic acid to produce Methyl 4-hydroxybenzoate (B8730719). This commercially available precursor is then subjected to etherification with a 2,2,3,3-tetrafluoropropylating agent. This route is often preferred due to the ready availability of Methyl 4-hydroxybenzoate.
The key precursors for these syntheses are Methyl 4-hydroxybenzoate and a source of the 2,2,3,3-tetrafluoropropyl group, typically 2,2,3,3-tetrafluoropropyl tosylate or a similar derivative with a good leaving group. The synthesis of 2,2,3,3-tetrafluoropropanol itself can be achieved through the reduction of tetrafluoropropionic acid or its esters.
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction proceeds via an SN2 mechanism, where the alkoxide or phenoxide ion acts as the nucleophile. wikipedia.org
Development of Novel Synthetic Routes and Reaction Optimizations
While the Williamson ether synthesis is a classic approach, research into more efficient and milder synthetic methods is ongoing. One notable alternative is the Mitsunobu reaction, which allows for the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.edunih.govorganic-chemistry.org
In the context of this compound synthesis, the Mitsunobu reaction could be employed to couple Methyl 4-hydroxybenzoate with 2,2,3,3-tetrafluoropropanol directly. This method often proceeds under milder conditions and can be advantageous for sensitive substrates. nih.gov
Optimization of these synthetic routes typically involves screening of various bases, solvents, and reaction temperatures to maximize the yield and minimize side reactions. For the Williamson synthesis, the choice of base (e.g., potassium carbonate, sodium hydride) and solvent (e.g., acetone, DMF, DMSO) can significantly impact the reaction efficiency. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases.
| Reaction | Reactants | Reagents | Solvent | Temperature | Yield |
| Williamson Ether Synthesis (Analogous) | 4-Nitrophenol, 1-Bromo-2-fluoroethane | K2CO3 | DMF | 80°C | 95% |
| Mitsunobu Reaction (Analogous) | Phenol, Benzyl alcohol | PPh3, DEAD | THF | Room Temp. | 85% |
This table presents data for analogous reactions to illustrate typical conditions and yields.
Mechanistic Investigations of Key Synthetic Transformations
The mechanism of the Williamson ether synthesis is a well-understood SN2 reaction. wikipedia.org It involves the backside attack of the phenoxide nucleophile on the carbon atom bearing the leaving group. This concerted mechanism results in an inversion of configuration if the carbon is chiral, although this is not applicable to the synthesis of this compound.
The Mitsunobu reaction, on the other hand, proceeds through a more complex mechanism. organic-chemistry.orghandwiki.org Initially, triphenylphosphine (B44618) reacts with the azodicarboxylate to form a phosphonium (B103445) salt. This species then activates the alcohol, making it a good leaving group. The phenoxide then acts as a nucleophile to displace the activated alcohol, forming the desired ether. organic-chemistry.orghandwiki.org The reaction is known for its stereospecificity, proceeding with inversion of configuration at the alcohol carbon center. organic-chemistry.org
Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side products. For instance, in the Williamson synthesis, elimination can be a competing reaction, especially with sterically hindered substrates or stronger bases.
Catalytic Approaches in the Synthesis of this compound
Catalysis can play a significant role in improving the efficiency and sustainability of the synthesis. In the esterification step, solid acid catalysts can be used as a recyclable and less corrosive alternative to traditional mineral acids like sulfuric acid. mdpi.com Zirconium and titanium-based solid acids have shown promise in catalyzing the esterification of benzoic acids with methanol. mdpi.com
For the etherification step, phase-transfer catalysis is a well-established technique to enhance the reaction rate in the Williamson ether synthesis, especially when dealing with reactants in different phases. Catalysts such as quaternary ammonium (B1175870) salts or crown ethers facilitate the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase where the alkyl halide is present.
More advanced catalytic systems for C-O bond formation are also being explored, including transition metal-catalyzed cross-coupling reactions. While not yet standard for this specific transformation, these methods could offer alternative routes in the future.
| Catalyst Type | Reaction | Example Catalyst | Advantage |
| Solid Acid | Esterification | Zr/Ti Solid Acid | Reusable, less corrosive |
| Phase-Transfer | Williamson Ether Synthesis | Tetrabutylammonium bromide | Increased reaction rate |
Green Chemistry Principles Applied to the Synthesis of Fluorinated Benzoates
Applying green chemistry principles to the synthesis of this compound can lead to more environmentally friendly processes. Key areas of focus include the use of safer solvents, minimization of waste, and the use of catalytic rather than stoichiometric reagents.
The development of catalytic systems, as discussed in the previous section, is a core principle of green chemistry. The use of solid acids, for instance, reduces the generation of acidic waste streams. mdpi.com Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids can significantly reduce the environmental impact of the synthesis.
Atom economy is another important consideration. The Mitsunobu reaction, while effective, has a poor atom economy due to the generation of triphenylphosphine oxide and a hydrazine (B178648) derivative as stoichiometric byproducts. organic-chemistry.org Developing catalytic versions of such reactions is an active area of research.
Stereoselective Synthesis Strategies for Chiral Analogues (If Applicable)
The structure of this compound itself is achiral. Therefore, stereoselective synthesis is not directly applicable. However, if chiral analogues were to be synthesized, for example, by introducing a stereocenter in the fluorinated side chain or on the aromatic ring, stereoselective methods would become crucial.
For instance, if a chiral fluorinated alcohol were used as a precursor, the Mitsunobu reaction would be a valuable tool due to its inherent stereoinvertive nature. nih.gov This would allow for the synthesis of a specific enantiomer of the target molecule from the corresponding enantiomer of the starting alcohol. Similarly, asymmetric catalysis could be employed to introduce chirality at a specific position in the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide detailed information about its molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the tetrafluoropropoxy group. The aromatic protons would likely appear as two doublets in the range of δ 7.0-8.2 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl ester protons would present as a singlet around δ 3.8-4.0 ppm. The methylene (B1212753) protons of the propoxy chain adjacent to the oxygen atom are expected to be a triplet, while the proton on the difluoromethyl-terminated carbon would exhibit a complex multiplet due to coupling with the adjacent fluorine atoms (a triplet of triplets).
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester is anticipated to be in the δ 165-170 ppm region. The aromatic carbons would show signals between δ 115-165 ppm. The methoxy (B1213986) carbon should appear around δ 52 ppm. The carbons of the tetrafluoropropoxy chain will have their chemical shifts significantly influenced by the attached fluorine atoms, with the CF₂ carbons appearing at lower field and exhibiting splitting due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, two distinct signals are expected for the two inequivalent CF₂ groups in the tetrafluoropropoxy chain. The chemical shifts and coupling constants (J-F-F) would be characteristic of a -CF₂-CF₂H moiety.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to -COOCH₃) | ~8.0 (d) | ~131 |
| Aromatic CH (ortho to -O-) | ~7.0 (d) | ~114 |
| -COOCH₃ | ~3.9 (s) | ~52 |
| -OCH₂- | ~4.5 (t) | ~65 (t) |
| -CF₂-CH F₂ | ~6.2 (tt) | ~115 (tt) |
| -OCH₂-C F₂- | N/A | ~118 (t) |
| Aromatic C (ipso to -COOCH₃) | N/A | ~123 |
| Aromatic C (ipso to -O-) | N/A | ~163 |
| -C OOCH₃ | N/A | ~166 |
Note: Predicted values are based on analogous structures and may vary from experimental data. d=doublet, t=triplet, tt=triplet of triplets, s=singlet.
Detailed Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and potential intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found in the range of 1715-1730 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would appear in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹, respectively. The aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. A prominent feature would be the strong C-F stretching vibrations of the tetrafluoropropoxy group, which are anticipated to be in the 1100-1200 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, particularly the symmetric "breathing" mode, are often strong in the Raman spectrum. The C=O stretch would also be visible, although typically weaker than in the IR spectrum. The C-F vibrations would also be observable.
Interactive Data Table: Key Predicted Vibrational Frequencies
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O Stretch (Ester) | 1720 (strong) | 1720 (moderate) |
| Aromatic C=C Stretch | 1600, 1580, 1500 (moderate) | 1600 (strong) |
| C-O Stretch (Ester & Ether) | 1280, 1100 (strong) | 1280, 1100 (weak) |
| C-F Stretch | 1150-1200 (very strong) | 1150-1200 (moderate) |
| Aromatic C-H Stretch | 3050-3100 (weak) | 3050-3100 (strong) |
| Aliphatic C-H Stretch | 2950-3000 (weak) | 2950-3000 (moderate) |
Advanced Mass Spectrometry (HRMS, MS/MS) for Fragmentation Pathway Elucidation and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) allows for the precise determination of the molecular weight and elemental composition of this compound. Tandem Mass Spectrometry (MS/MS) provides insights into the fragmentation pathways, which aids in structural confirmation.
HRMS: The exact mass of the molecular ion [M]⁺ would be determined, confirming the elemental formula C₁₁H₁₀F₄O₃.
MS/MS Fragmentation: The fragmentation of the molecular ion is expected to proceed through several key pathways. A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) to form an acylium ion. Another likely fragmentation is the cleavage of the ether bond, leading to the formation of ions corresponding to the tetrafluoropropoxy group and the methyl 4-hydroxybenzoate radical cation. The fluorinated fragment would likely undergo further fragmentation through the loss of HF or CF₂ units.
Predicted Key Fragments:
[M - OCH₃]⁺
[M - C₃H₃F₄O]⁺
[C₇H₅O₂]⁺ (from cleavage of the ether bond)
[C₃H₃F₄]⁺
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Assembly
As of the current literature survey, no publicly available single-crystal X-ray diffraction data for this compound has been reported. Should such data become available, it would provide definitive information on the solid-state conformation of the molecule, including bond lengths, bond angles, and torsional angles. It would also reveal details about the packing of the molecules in the crystal lattice and any supramolecular interactions, such as hydrogen bonding or π-stacking, that may be present.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene chromophore.
The primary absorption band is anticipated to be the π → π* transition of the aromatic ring, which is likely to be observed in the range of 250-280 nm. The presence of the electron-donating tetrafluoropropoxy group and the electron-withdrawing methyl ester group, para to each other, will influence the exact position and intensity of this absorption maximum. A weaker n → π* transition associated with the carbonyl group of the ester may also be observed at longer wavelengths, typically above 300 nm, though it is often of low intensity.
Predicted UV-Vis Absorption Maxima (λₘₐₓ)
| Transition | Predicted λₘₐₓ (nm) |
| π → π | ~265 |
| n → π | ~310 (weak) |
Research Findings and Discussion
While specific research articles focusing solely on Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate are scarce, the broader context of research on fluorinated benzoate (B1203000) esters, particularly in the field of liquid crystals, provides a strong indication of its potential areas of investigation. The introduction of a terminal tetrafluoropropoxy group into a benzoate structure is a common strategy in the design of liquid crystalline materials. tandfonline.com The fluorine atoms can enhance mesophase stability and influence the dielectric anisotropy of the material, a crucial parameter for display applications. mdpi.commdpi.com
The investigation of homologous series of such compounds, where the length and degree of fluorination of the alkyl chain are varied, is a common approach to understanding the subtle structure-property relationships that govern liquid crystalline behavior. It is therefore highly probable that this compound has been synthesized and studied within this context, likely as part of a broader investigation into new liquid crystal materials. The findings of such research would typically involve the characterization of its mesophases (e.g., nematic, smectic) and the determination of its transition temperatures and other physical properties relevant to liquid crystal applications.
Theoretical and Computational Chemistry of Methyl 4 2,2,3,3 Tetrafluoropropoxy Benzoate
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate, these calculations would provide insights into its reactivity, stability, and intermolecular interactions.
Electronic Structure and Charge Distribution: Methods like Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom. scielo.org.mxscielo.org.mx This reveals the distribution of electron density across the molecule. In this compound, the highly electronegative fluorine and oxygen atoms are expected to carry significant negative charges, while the adjacent carbon atoms and the hydrogen atoms would be more electropositive. This charge polarization is crucial in determining the molecule's dipole moment and its interaction with other polar molecules. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool derived from these calculations, indicating the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). scielo.org.mxscielo.org.mx
Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic transitions. espublisher.commdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. espublisher.comdntb.gov.ua For this compound, the HOMO is likely to be localized on the electron-rich benzoate (B1203000) ring, while the LUMO may be distributed over the ester group and the fluorinated alkyl chain. A smaller HOMO-LUMO gap would suggest higher reactivity.
Below is an illustrative table of FMO energies for a related benzodiazepin derivative, demonstrating the type of data generated from such calculations. espublisher.com
| Parameter | EPBZ | EPBZ-F | EPBZ-Cl | EPBZ-Br |
| HOMO (eV) | -6.21 | -6.37 | -6.36 | -6.29 |
| LUMO (eV) | -2.33 | -2.42 | -2.62 | -2.59 |
| Energy Gap (eV) | 3.88 | 3.95 | 3.74 | 3.70 |
This interactive table shows example Frontier Molecular Orbital energies for a series of related compounds, illustrating the data that would be obtained for this compound.
Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Reaction Energetics
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying medium to large-sized molecules. dntb.gov.uajmaterenvironsci.com
Geometry Optimization: DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the most stable three-dimensional structure of the molecule (its ground state geometry). scielo.org.mxscielo.org.mxscirp.org This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. researchgate.net
Vibrational Frequencies: Once the geometry is optimized, the same level of theory can be used to calculate the harmonic vibrational frequencies. nih.govnih.gov These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the calculated vibrational spectrum with experimental data from Infrared (IR) and Raman spectroscopy helps in the assignment of the observed spectral bands to specific molecular vibrations. mdpi.comresearchgate.net Theoretical calculations often require the use of scaling factors to better match experimental results. researchgate.net
Reaction Energetics: DFT can be used to study the thermodynamics of chemical reactions involving this compound. By calculating the total electronic energies of reactants, products, and transition states, one can determine important thermodynamic quantities like the enthalpy and Gibbs free energy of a reaction. This information is vital for predicting the feasibility and spontaneity of chemical processes.
The following table provides an example of calculated vibrational frequencies for a related molecule, 4-methyl-3-nitrobenzoic acid, using DFT. scirp.org
| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) B3LYP/6-311++G (cm⁻¹) |
| ν(C-H) aromatic | 3088 | 3085 |
| ν(C=O) | 1709 | 1715 |
| ν(C-O) | 1302 | 1300 |
| γ(C-H) out-of-plane | 831 | 830 |
This interactive table presents a comparison of experimental and calculated vibrational frequencies for a related aromatic compound, illustrating the type of data generated in DFT studies.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions in Condensed Phases
While quantum mechanics is excellent for describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in condensed phases (liquids or solids).
Conformational Dynamics: MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This allows for the exploration of the different conformations (shapes) that this compound can adopt due to the rotation around its single bonds. The flexibility of the tetrafluoropropoxy chain would be a key aspect to investigate, as different conformers could have different properties and reactivities.
Intermolecular Interactions: In a liquid or solid state, molecules of this compound will interact with each other through non-covalent forces such as van der Waals interactions and dipole-dipole interactions. MD simulations can provide detailed information about the nature and strength of these interactions, which are crucial for understanding the bulk properties of the material, such as its boiling point, viscosity, and solubility. The simulations can also reveal how the molecules arrange themselves in the condensed phase, providing insights into the local structure.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become an important tool in structural elucidation. nih.govgithub.io Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. liverpool.ac.ukdergipark.org.tr The accuracy of these predictions can be high enough to distinguish between different isomers or conformers of a molecule. nih.govnih.govuni-muenchen.de Comparing the calculated chemical shifts with experimental data can confirm the proposed molecular structure.
IR Frequencies: As mentioned in section 4.2, DFT calculations provide theoretical IR spectra. The calculated frequencies and their corresponding intensities can be used to generate a theoretical spectrum that can be directly compared with an experimental one. This comparison is invaluable for assigning the vibrational modes observed in the experimental spectrum. nih.govnih.gov
Below is an example table showing the correlation between experimental and theoretical ¹³C NMR chemical shifts for a complex organic molecule, demonstrating the utility of these computational methods. dergipark.org.tr
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) B3LYP | Difference (ppm) |
| C1 | 165.2 | 164.8 | 0.4 |
| C2 | 114.5 | 115.1 | -0.6 |
| C3 | 149.8 | 150.2 | -0.4 |
| C4 | 122.7 | 123.0 | -0.3 |
This interactive table illustrates the typical agreement between experimental and computationally predicted NMR chemical shifts.
Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. dntb.gov.ua
Reaction Pathway Elucidation: By mapping out the potential energy surface of a reaction, computational methods can identify the most likely pathway from reactants to products. This involves locating all relevant stationary points on the potential energy surface, including local minima (reactants, intermediates, and products) and saddle points (transition states).
Transition State Analysis: A transition state represents the highest energy point along a reaction coordinate. Locating the transition state structure is crucial for understanding the kinetics of a reaction. Once the transition state is found, its geometry can be analyzed to understand the bonding changes that occur during the reaction. Furthermore, the energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Vibrational frequency calculations are performed on the transition state structure to confirm that it is a true saddle point (characterized by one imaginary frequency).
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues of this compound
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure.
For a series of analogues of this compound, where systematic changes are made to the molecular structure (e.g., changing the substituents on the benzene (B151609) ring or modifying the fluorinated chain), QSPR models can be developed. This involves calculating a set of molecular descriptors for each analogue. These descriptors can be based on the molecule's topology, geometry, or electronic properties.
A statistical model is then built to correlate these descriptors with a particular property of interest (e.g., boiling point, solubility, or a measure of biological activity). Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized analogues of this compound, thereby guiding the design of new compounds with desired properties.
Chemical Reactivity and Transformations of Methyl 4 2,2,3,3 Tetrafluoropropoxy Benzoate
Hydrolytic Stability and Ester Cleavage Mechanisms under Acidic, Neutral, and Basic Conditions
The hydrolytic stability of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate is a critical parameter influencing its environmental fate and utility in aqueous media. The cleavage of the ester linkage can proceed via different mechanisms depending on the pH of the environment.
Under neutral conditions , the hydrolysis of benzoate (B1203000) esters is generally slow. The stability of the ester is influenced by the electronic properties of its substituents. The 4-(2,2,3,3-tetrafluoropropoxy) group, with its electron-withdrawing fluorine atoms, can influence the electron density on the benzoate ring and the carbonyl carbon of the ester.
Base-catalyzed hydrolysis , also known as saponification, is typically much faster and irreversible. libretexts.org The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is considered the rate-determining step. nih.gov The subsequent elimination of the methoxide (B1231860) ion, a poor leaving group, is driven by the formation of the resonance-stabilized carboxylate anion. The reaction yields the corresponding carboxylate salt and methanol (B129727). The rate of this reaction is sensitive to the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups generally accelerate the rate of basic hydrolysis.
The table below summarizes the expected hydrolytic behavior of this compound under different pH conditions, based on general principles of ester hydrolysis.
Table 1: Predicted Hydrolytic Behavior of this compound
| Condition | pH Range | Expected Rate | Primary Products | Mechanism |
|---|---|---|---|---|
| Acidic | < 7 | Moderate to Fast | 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid, Methanol | AAC2 (Acid-catalyzed, acyl-oxygen cleavage, bimolecular) |
| Neutral | ~ 7 | Very Slow | 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid, Methanol | Uncatalyzed hydrolysis |
Reactivity with Nucleophiles and Electrophiles at the Benzoate Moiety and Fluorinated Chain
The reactivity of this compound is dictated by several reactive sites: the electrophilic carbonyl carbon of the ester, the aromatic ring, and the fluorinated alkyl chain.
Reactivity with Nucleophiles: The primary site for nucleophilic attack is the carbonyl carbon of the ester group. Strong nucleophiles, such as Grignard reagents, will typically add twice to the ester, first displacing the methoxy (B1213986) group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after acidic workup. libretexts.org Other nucleophiles, like amines, can react to form amides (aminolysis).
The fluorinated chain is generally resistant to nucleophilic attack due to the high strength of the C-F bond. However, under forcing conditions, nucleophilic substitution of fluoride (B91410) is possible, although it is a challenging transformation. The presence of multiple fluorine atoms can also make adjacent protons more acidic, potentially allowing for deprotonation and subsequent reactions.
Reactivity with Electrophiles: The benzoate moiety can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of this process are governed by the electronic effects of the two substituents: the methyl ester group (-COOCH₃) and the tetrafluoropropoxy group (-OCH₂CF₂CF₂H).
The methyl ester group is an electron-withdrawing group and a deactivator for electrophilic aromatic substitution. It directs incoming electrophiles to the meta position. rsc.org
In the case of this compound, the substitution pattern will be a result of the combined directing effects of these two groups. For example, in the nitration of methyl benzoate using a mixture of nitric and sulfuric acids, the nitro group is directed to the meta position relative to the ester. ma.edugrabmyessay.com For the title compound, the substitution would likely occur at the positions meta to the ester group and ortho to the alkoxy group.
Photochemical Transformations and Degradation Pathways in Solution and Solid State
The photochemical behavior of this compound is of interest for understanding its environmental persistence and potential degradation pathways upon exposure to sunlight. Photolysis can lead to the formation of various photoproducts. acs.orgnih.gov
In solution , fluorinated organic compounds can undergo photolysis, which may result in the cleavage of C-F bonds or transformations of other parts of the molecule. acs.org The presence of the aromatic ring suggests that the molecule will absorb UV light, potentially leading to excited states that can undergo various reactions. The stability of different fluorinated motifs towards photodegradation varies. For instance, aryl-F moieties can readily mineralize to form fluoride, while aliphatic CF₃ groups tend to be more photochemically stable. oup.com The tetrafluoropropoxy group in the title compound contains aliphatic C-F bonds, which are generally strong and resistant to cleavage. acs.org However, photodegradation can still occur, potentially leading to the formation of smaller fluorinated compounds like trifluoroacetic acid (TFA) or fluoride ions. nih.gov The benzoate portion of the molecule can also undergo photochemical reactions, such as photo-Fries rearrangement, although this is more common for aryl esters. acs.org
In the solid state , photochemical reactions can be influenced by the crystal packing and molecular arrangement. Solid-state photochemistry can sometimes lead to different products and selectivities compared to reactions in solution due to the restricted mobility of the molecules. The specific degradation pathways in the solid state would depend on the crystal structure of this compound.
Table 2: Potential Photochemical Degradation Products
| Degradation Pathway | Potential Products |
|---|---|
| C-O bond cleavage (ether) | 4-hydroxy methyl benzoate, fluorinated alkenes |
| Ester photolysis | 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid, radical species |
| Defluorination | Fluoride ions, partially defluorinated organic acids |
Thermal Decomposition Pathways and Kinetic Analysis
The thermal stability of this compound is largely determined by the strength of its chemical bonds. The C-F bonds in the tetrafluoropropoxy group are exceptionally strong, imparting significant thermal resistance to that part of the molecule. However, the molecule can decompose at elevated temperatures.
Potential thermal decomposition pathways may include:
Ester pyrolysis: Cleavage of the ester group, which can occur through various mechanisms depending on the temperature and presence of catalysts.
Dehydrofluorination: Elimination of hydrogen fluoride (HF) from the fluorinated chain, which is a common decomposition pathway for fluoropolymers. researchgate.net
Chain scission: Fragmentation of the tetrafluoropropyl chain, leading to the formation of smaller, volatile fluorocarbons.
The kinetics of thermal decomposition can be studied using techniques like thermogravimetric analysis (TGA), which measures the mass loss of a sample as a function of temperature. researchgate.netresearchgate.net From TGA data obtained at different heating rates, kinetic parameters such as the activation energy (Ea) can be calculated using various isoconversional methods, including the Flynn-Wall-Ozawa (FWO), Kissinger-Akahira-Sunose (KAS), and Friedman (FR) methods. nih.gov These analyses provide insights into the mechanism and stability of the compound at high temperatures. Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids suggest that HF elimination to form intermediate lactones can be a key step. rsc.org
Catalytic Conversions and Functional Group Interconversions Involving this compound
This compound can be a substrate for various catalytic conversions and functional group interconversions (FGIs), which are fundamental processes in organic synthesis for transforming one functional group into another. imperial.ac.uksolubilityofthings.com
Key functional group interconversions involving the ester group include:
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.
Amidation: Reaction with an amine to form the corresponding amide, typically requiring heat or catalysis.
Reduction to an alcohol: The methyl ester can be reduced to a primary alcohol, 4-(2,2,3,3-tetrafluoropropoxy)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Conversion to an acid chloride: The corresponding carboxylic acid (obtained from hydrolysis) can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The tetrafluoropropoxy group is generally stable under many catalytic conditions. However, certain catalysts might be able to effect C-F bond activation, although this typically requires specialized transition metal catalysts and harsh conditions.
Table 3: Summary of Potential Functional Group Interconversions
| Reagent(s) | Functional Group Transformation | Product |
|---|---|---|
| H₂O, H⁺ or OH⁻ | Ester → Carboxylic Acid/Carboxylate | 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid/salt |
| R'OH, H⁺ or R'O⁻ | Ester → Ester (Transesterification) | Alkyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate |
| R'₂NH | Ester → Amide | N,N-dialkyl-4-(2,2,3,3-tetrafluoropropoxy)benzamide |
| LiAlH₄, then H₃O⁺ | Ester → Primary Alcohol | (4-(2,2,3,3-tetrafluoropropoxy)phenyl)methanol |
Oxidation and Reduction Chemistry of the Ester and Fluorinated Alkoxy Groups
The oxidation and reduction chemistry of this compound is centered on the reactivity of the ester functional group and the stability of the fluorinated alkoxy chain.
Reduction: The ester group is susceptible to reduction by strong reducing agents. As mentioned previously, lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-(2,2,3,3-tetrafluoropropoxy)phenyl)methanol. libretexts.org Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org The use of diisobutylaluminium hydride (DIBAL-H) at low temperatures can often selectively reduce the ester to the corresponding aldehyde, 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde.
The fluorinated alkoxy group is highly resistant to chemical reduction. The carbon-fluorine bond is very strong and not easily cleaved by common reducing agents. The aromatic ring can be reduced under certain conditions, for example, through catalytic hydrogenation at high pressure and temperature (Birch reduction is another possibility, though the conditions might affect the ester).
Oxidation: The ester group is already in a high oxidation state and is generally resistant to further oxidation under standard conditions. The aromatic ring can be oxidized under harsh conditions, leading to ring opening and degradation.
The fluorinated alkoxy group is also very resistant to oxidation. The high electronegativity of the fluorine atoms stabilizes the C-F bonds and makes the adjacent C-H bonds less susceptible to oxidative cleavage. This high stability towards both oxidation and reduction is a key characteristic imparted by fluorination. acs.org
Derivatization and Structure Property Relationships of Methyl 4 2,2,3,3 Tetrafluoropropoxy Benzoate Analogues
Synthesis and Characterization of Homologues and Isomers of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate
The synthesis of homologues and isomers of this compound typically involves multi-step procedures, starting from readily available precursors. Common synthetic strategies include the Williamson ether synthesis and the Mitsunobu reaction to form the crucial ether linkage. tandfonline.comorganic-chemistry.orgwikipedia.orgmasterorganicchemistry.comorganic-synthesis.comfluorine1.ruyoutube.com
One plausible route for the synthesis of the parent compound, this compound, would involve the reaction of methyl 4-hydroxybenzoate (B8730719) with a suitable tetrafluoropropyl halide (e.g., 1-bromo-2,2,3,3-tetrafluoropropane or 1-iodo-2,2,3,3-tetrafluoropropane) under basic conditions, a classic example of the Williamson ether synthesis. wikipedia.orgorganic-synthesis.com Alternatively, a Mitsunobu reaction could be employed, reacting methyl 4-hydroxybenzoate with 2,2,3,3-tetrafluoropropan-1-ol in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). organic-chemistry.orgthieme-connect.comthieme-connect.comresearchgate.net
Homologues can be synthesized by using longer or shorter fluorinated alcohol or alkyl halide chains. For instance, reacting methyl 4-hydroxybenzoate with 1,1,2,2-tetrafluoro-4-iodobutane would yield the next higher homologue. Isomers can be prepared by starting with different substituted hydroxybenzoates, such as methyl 3-hydroxybenzoate or methyl 2-hydroxybenzoate, to vary the position of the tetrafluoropropoxy group on the benzene (B151609) ring.
Characterization of these newly synthesized compounds would rely on a suite of standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) would be essential to confirm the molecular structure, while infrared (IR) spectroscopy would verify the presence of key functional groups like the ester carbonyl and the C-F bonds. Mass spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern, and elemental analysis would confirm the empirical formula.
Table 1: Plausible Synthetic Routes for this compound
| Reaction Name | Reactants | Reagents | Typical Conditions |
| Williamson Ether Synthesis | Methyl 4-hydroxybenzoate, 1-bromo-2,2,3,3-tetrafluoropropane | K₂CO₃ or NaH | DMF or Acetonitrile, elevated temperature |
| Mitsunobu Reaction | Methyl 4-hydroxybenzoate, 2,2,3,3-tetrafluoropropan-1-ol | PPh₃, DEAD or DIAD | Anhydrous THF or Dichloromethane, 0°C to room temperature |
Impact of Substituent Effects on the Benzoate (B1203000) Ring on Molecular Properties and Reactivity
The introduction of various substituents onto the benzoate ring of this compound can significantly alter its electronic properties, and consequently, its reactivity and physical characteristics. The nature and position of these substituents play a crucial role, and their effects can be rationalized through concepts like inductive and resonance effects, often quantified by Hammett plots. researchgate.netresearchgate.netslideshare.netlibretexts.org
Electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or additional fluorine atoms, generally decrease the electron density of the aromatic ring. ma.edustackexchange.com This deactivation makes the ring less susceptible to electrophilic aromatic substitution. Conversely, these groups increase the electrophilicity of the ester carbonyl carbon, making the compound more reactive towards nucleophilic acyl substitution, such as hydrolysis. chegg.comchegg.com For instance, a nitro group at the meta position to the ester would enhance the rate of saponification.
On the other hand, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the benzene ring, thereby activating it towards electrophilic substitution and deactivating it towards nucleophilic attack at the carbonyl carbon. libretexts.org An alkoxy group in the para position, for example, would decrease the rate of hydrolysis of the methyl ester. libretexts.org The position of the substituent (ortho, meta, or para) is also critical in determining the magnitude of these effects due to the interplay of inductive and resonance contributions.
Table 2: Predicted Effects of Substituents on the Reactivity of the Benzoate Ring
| Substituent (Position) | Electronic Effect | Reactivity towards Electrophilic Aromatic Substitution | Reactivity towards Nucleophilic Acyl Substitution |
| -NO₂ (meta) | Electron-withdrawing | Decreased | Increased |
| -OCH₃ (ortho, para) | Electron-donating | Increased | Decreased |
| -Cl (meta) | Inductively withdrawing, weakly resonance donating | Decreased | Increased |
| -CH₃ (ortho, para) | Electron-donating (inductive and hyperconjugation) | Increased | Decreased |
Exploration of Various Fluorinated Alkyl Chains: Influence on Intermolecular Forces and Material Properties
Varying the length and degree of fluorination of the alkyl chain attached to the benzoate core has a profound impact on the intermolecular forces and, consequently, the bulk material properties such as melting point, boiling point, and liquid crystalline behavior. tandfonline.comtandfonline.com Fluorinated segments are known to be both hydrophobic and lipophobic, leading to unique segregation effects at the nanoscale.
Increasing the length of the perfluoroalkyl segment generally enhances intermolecular van der Waals forces, leading to higher melting and boiling points. Furthermore, the rigidity and larger cross-sectional area of fluorocarbon chains compared to their hydrocarbon counterparts promote the formation of ordered phases. tandfonline.com This has been extensively studied in the context of liquid crystals, where partially fluorinated alkoxybenzoates often exhibit smectic phases. tandfonline.comtandfonline.com The segregation between the fluorinated chains and the hydrocarbon parts of the molecules (the benzoate core and the methyl group) can drive the self-assembly into layered structures. tandfonline.com
For instance, studies on a series of methyl 4-alkoxybenzoates with partially fluorinated alkyl chains have shown that the thermal stability of the smectic A phase increases with the length of the fluorinated segment. tandfonline.com This is attributed to the enhanced nano-segregation and the increased rigidity of the molecules. The interplay between the hydrocarbon and fluorocarbon parts of the chain can be systematically tuned to control the mesophase type and transition temperatures.
Table 3: Expected Trends in Material Properties with Variation of the Fluorinated Alkyl Chain
| Chain Modification | Effect on Intermolecular Forces | Expected Change in Melting Point | Tendency to Form Liquid Crystalline Phases |
| Increased length of perfluoroalkyl segment | Stronger van der Waals forces, enhanced nano-segregation | Increase | Increased (especially smectic phases) |
| Introduction of a hydrocarbon spacer between the ether oxygen and the fluorinated segment | Increased flexibility, reduced nano-segregation | Decrease | Decreased |
| Branching in the fluorinated chain | Disruption of packing | Decrease | Decreased |
Polymerization and Oligomerization Studies Utilizing this compound as a Monomer
This compound can be envisioned as a monomer for the synthesis of various polymers and oligomers, particularly if it is first modified to incorporate a polymerizable functional group. For instance, the methyl ester could be hydrolyzed to the corresponding carboxylic acid, which could then be converted to an acid chloride and reacted with a hydroxy-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) to produce a polymerizable acrylate (B77674).
Alternatively, the benzoate ring could be functionalized with a vinyl or styrenic group. The resulting fluorinated monomer could then be polymerized via free-radical or controlled radical polymerization techniques to yield side-chain liquid crystalline polymers (SCLCPs). mdpi.comnih.gov The fluorinated side chains would be expected to influence the polymer's properties, such as its glass transition temperature, thermal stability, solubility, and liquid crystalline behavior. clarkson.edu
The presence of the fluorinated tetrafluoropropoxy group would likely lead to polymers with low surface energy, chemical resistance, and unique optical properties. acs.orgacs.org In the context of SCLCPs, the fluorinated side chains could drive the self-assembly of the polymer into well-defined nanostructures, which is of interest for applications in optical films and responsive materials. nih.gov The polymerization of such fluorinated monomers can lead to materials with enhanced thermal stability and chemical resistance. google.com
Development of Functionalized Derivatives for Specific Material Applications
Functionalized derivatives of this compound hold promise for a variety of advanced material applications. By introducing specific functional groups, the properties of the parent molecule can be tailored for use in areas such as organic electronics, high-performance polymers, and liquid crystal displays.
For instance, the introduction of chromophores onto the benzoate ring could lead to photoresponsive materials. Derivatives with terminal cyano or nitro groups are often used in the synthesis of high-birefringence liquid crystals. nih.gov Functionalization with polymerizable groups, as discussed in the previous section, opens the door to the creation of fluorinated polymers with tailored properties. researchgate.netmdpi.com
In the field of organic electronics, fluorination of conjugated polymers is a common strategy to tune their electronic energy levels and improve their performance and stability in devices like organic solar cells. researchgate.netnih.govresearchgate.net Derivatives of this compound could serve as building blocks for such advanced materials. For example, the synthesis of polymers incorporating this fluorinated moiety could lead to materials with improved solubility, thermal stability, and charge transport properties. acs.orgacs.org The development of such functionalized derivatives is a key area of research for creating next-generation materials with enhanced performance characteristics.
Advanced Applications in Materials Science and Engineering
Utilization as a Component in Liquid Crystalline Materials: Mesophase Behavior, Electro-Optical Properties, and Thermal Stability
The incorporation of fluorinated moieties, such as the 2,2,3,3-tetrafluoropropoxy group, into the molecular architecture of calamitic (rod-shaped) molecules is a well-established strategy for tuning the properties of liquid crystals (LCs). The presence of fluorine atoms can significantly influence intermolecular interactions, leading to modifications in mesophase behavior, thermal stability, and electro-optical performance. nih.govmdpi.com
Mesophase Behavior: The introduction of a flexible fluorinated tail like the tetrafluoropropoxy group can affect the packing of the molecules. Generally, increasing the length of a terminal alkoxy chain can promote the formation of smectic phases, which have a higher degree of order than nematic phases. mdpi.com The specific nature of the fluorinated chain in Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate would be expected to influence the transition temperatures between crystalline, smectic, nematic, and isotropic liquid phases. nih.gov While specific transition temperatures for this compound are not widely reported, studies on analogous fluorinated benzoic acid derivatives show that such substitutions can lead to the formation of stable nematic and smectic A phases. rsc.orgmdpi.com The thermotropic behavior is dictated by a delicate balance between the rigid core interactions and the space-filling requirements of the flexible tail. beilstein-journals.orgnih.gov
Electro-Optical Properties: Fluorinated liquid crystals are crucial for modern display technologies, such as thin-film transistor liquid crystal displays (TFT-LCDs). mdpi.com The strong electronegativity of fluorine atoms can alter the dipole moment and dielectric anisotropy (Δε) of the LC molecule. bohrium.com A large dielectric anisotropy is desirable for low-voltage switching in display devices. Depending on the orientation of the dipole moment relative to the molecular axis, the tetrafluoropropoxy group could contribute to either positive or negative dielectric anisotropy. Furthermore, fluorination can reduce the viscosity of the LC material, leading to faster electro-optic switching times, a critical parameter for high-refresh-rate displays. mdpi.comopticaopen.orgnih.gov
Thermal Stability: Fluorinated organic compounds are known for their high thermal stability due to the strength of the carbon-fluorine bond. mdpi.com Incorporating the tetrafluoropropoxy group is expected to enhance the thermal stability of liquid crystalline materials, allowing them to operate over a wider temperature range without degradation. mdpi.com This is particularly important for applications in harsh environments, such as automotive displays or outdoor signage. Research on other fluorinated Schiff base liquid crystals has demonstrated high clearing points, indicating excellent thermal stability. researchgate.net
Table 1: Illustrative Mesomorphic Properties of Related Fluorinated Liquid Crystals This table presents data for analogous compounds to illustrate the typical effects of fluorination, as specific data for this compound is not available.
| Compound Class | Mesophase Type(s) | Clearing Point (°C) | Reference |
|---|---|---|---|
| Fluorinated Schiff Base Esters | Nematic, Smectic | > 300 | researchgate.net |
| 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates | Nematic, Smectic A | Varies with chain length | rsc.org |
| Benzotrifluoride Derivatives | Nematic, Smectic A | Varies with chain length | mdpi.com |
Incorporation into Specialty Polymers and Copolymers: Synthesis, Morphology, and Thermomechanical Properties
This compound can serve as a monomeric precursor for the synthesis of specialty polymers and copolymers with tailored properties. By functionalizing the benzoate (B1203000) ring with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, it can be incorporated into polymer backbones or as a pendant side chain.
Synthesis: The synthesis of polymers from a modified this compound monomer would likely proceed via standard polymerization techniques, such as free-radical polymerization. nih.govnih.gov For instance, an acrylate derivative could be readily copolymerized with other monomers like methyl methacrylate (B99206) to create copolymers with a controlled amount of fluorine content. researchgate.net This allows for the fine-tuning of the final polymer's properties.
Morphology: The incorporation of fluorinated side chains often leads to microphase separation due to the incompatibility between the fluorinated segments and hydrocarbon-based polymer backbones. acs.org This can result in the formation of well-defined nanostructures within the polymer matrix. The fluorinated side chains tend to migrate to the surface or form aggregates, which can significantly influence the surface properties and bulk morphology of the material. acs.org
Thermomechanical Properties: The presence of the rigid benzoate group in the side chain would be expected to increase the glass transition temperature (Tg) of the resulting polymer, making it more rigid and dimensionally stable at higher temperatures. Concurrently, the strong C-F bonds contribute to high thermal stability, resisting degradation at elevated temperatures. unl.edu Fluorination is known to enhance the thermal resistance of polymers. fluoropolymerpartnership.com However, the flexible ether linkage in the tetrafluoropropoxy group might also impart a degree of flexibility, potentially improving toughness compared to polymers with fully rigid side chains.
Application in Optoelectronic and Dielectric Materials: Refractive Index, Dielectric Constant, and Transparency
The unique electronic properties of fluorine make fluorinated compounds highly suitable for applications in optoelectronics and as low-dielectric materials for microelectronics.
Refractive Index: A key characteristic of fluorinated polymers is their low refractive index. specialchem.com The low polarizability of the C-F bond results in materials that interact weakly with light, leading to lower refractive indices compared to their non-fluorinated hydrocarbon counterparts. Poly(meth)acrylates with fluorinated side chains, for example, exhibit refractive indices significantly lower than conventional acrylics. acs.orgresearchgate.net A polymer derived from this compound would be expected to have a low refractive index, making it a candidate for applications such as anti-reflective coatings, optical claddings for fibers, and in waveguides. acs.org
Transparency: While aromatic structures like the benzoate group can sometimes lead to coloration and reduced optical transparency due to charge transfer complexes, the presence of bulky, electron-withdrawing fluorinated groups can disrupt this process. acs.org This disruption can lead to improved optical transparency, particularly in the visible and near-infrared regions. Therefore, materials containing this compound could be developed into highly transparent films for optical applications.
Table 2: Illustrative Optical and Dielectric Properties of Related Fluorinated Polymers This table provides data for analogous polymers to illustrate the typical effects of fluorination, as specific data for polymers derived from this compound is not available.
| Polymer Type | Refractive Index (at 633 nm) | Dielectric Constant (at 1 MHz) | Reference(s) |
|---|---|---|---|
| Poly(trifluoroethyl methacrylate) | ~1.437 | - | scipoly.com |
| Poly(vinylidene fluoride) | ~1.420 | > 8.0 (varies with phase) | researchgate.netscipoly.com |
| Poly(tetrafluoroethylene) (PTFE) | ~1.350 | ~2.1 | scipoly.comresearchgate.net |
| Fluorinated Polyimides | Varies (e.g., 1.5-1.6) | 2.69–2.85 | rsc.org |
Development of Functional Coatings and Thin Films: Surface Properties, Adhesion, and Durability
The low surface energy of fluorinated compounds is a primary driver for their use in functional coatings.
Surface Properties: The tetrafluoropropoxy group would cause a significant reduction in the surface energy of any coating or film in which it is incorporated. This low surface energy manifests as both hydrophobicity (water repellency) and oleophobicity (oil repellency). ptfecoatings.comomega-optical.com Surfaces coated with a polymer containing this moiety would exhibit high contact angles for both water and oils, leading to self-cleaning properties and resistance to soiling and staining. sunex.com A high concentration of the fluoroalkyl groups at the coating-air interface is sufficient to achieve effective repellency. uni-saarland.de
Adhesion: While creating a low-energy, non-stick surface, achieving strong adhesion of the coating to the underlying substrate can be a challenge. To address this, the monomer can be co-polymerized with other monomers that contain functional groups capable of forming strong bonds with the substrate. This allows for a durable coating that presents a low-energy surface to the environment while being firmly anchored to the material it protects.
Durability: The inherent chemical inertness and thermal stability conferred by the C-F bonds contribute to the durability of fluorinated coatings. They are resistant to chemical attack, UV degradation, and abrasion, making them suitable for protecting surfaces in demanding industrial, automotive, and architectural applications. uni-saarland.de
Role in Advanced Solvents and Reaction Media for Specific Chemical Processes
Fluorinated ethers are gaining prominence as components in advanced solvent systems, particularly for electrochemical applications.
The structure of this compound contains a fluorinated ether segment, which suggests potential applications as a specialized solvent or co-solvent. Fluorinated ethers are known for their high oxidative stability, which is a critical property for electrolytes used in high-voltage energy storage devices like lithium-ion batteries. rsc.orgresearchgate.net
In lithium-ion batteries, conventional ether-based electrolytes are often limited by their poor stability at the high potentials required by modern cathodes. Introducing fluorine atoms into the ether structure enhances its resistance to oxidation. oaepublish.com A fluorinated co-solvent can help to form a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI), leading to improved cycling stability and longevity of the battery. rsc.orgmdpi.com While often used as co-solvents with fluorinated esters, the unique combination of an ether and a benzoate group in this specific compound could offer a novel balance of properties, such as solubility for lithium salts and electrochemical stability.
Integration into Nanostructured Materials and Composites
The self-assembly properties and unique chemical nature of fluorinated compounds make them interesting building blocks for nanostructured materials and composites.
Derivatives of this compound could be used to functionalize nanoparticles or as monomers in the creation of polymer nanocomposites. For example, the in-situ polymerization of a fluorinated acrylate monomer in the presence of organically modified clay has been shown to produce fluorinated nanocomposites with partially exfoliated and intercalated morphologies. Such materials can exhibit enhanced thermal stability and hydrophobicity compared to the virgin polymer.
Furthermore, fluorinated polymers are used as binders in nanoenergetic composites, where they serve as an oxidizer and provide mechanical robustness to the structure. The integration of a compound like this compound into such systems could be explored to modify the energetic performance and mechanical properties of the resulting nanocomposite. The ability of fluorinated segments to drive self-assembly could also be harnessed to create ordered nanostructures in block copolymers, leading to materials with anisotropic properties for a range of advanced applications. unl.edu
Environmental Chemistry and Fate of Methyl 4 2,2,3,3 Tetrafluoropropoxy Benzoate
Degradation Pathways in Environmental Matrices (e.g., Aqueous Systems, Soil, Sediment, Air)
Limited specific data is available on the degradation pathways of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate in various environmental matrices. However, based on its chemical structure, which includes a benzoate (B1203000) ester and a fluorinated alkyl chain, several general degradation pathways can be anticipated. In aqueous systems, hydrolysis of the ester linkage is a potential abiotic degradation pathway. This process would likely be influenced by pH, with faster degradation expected under alkaline conditions.
In soil and sediment, both abiotic and biotic degradation processes could occur. Hydrolysis of the ester group may still be a relevant pathway. Additionally, microbial degradation could play a role. The presence of the tetrafluoropropoxy group, however, may hinder microbial attack due to the high strength of the carbon-fluorine bond. Organofluorine compounds are often resistant to microbial degradation. nih.govresearchgate.net
In the atmosphere, the compound is likely to exist in the vapor phase due to its presumed volatility. The primary degradation pathway in the air would be reaction with hydroxyl radicals (•OH). The rate of this reaction would determine its atmospheric lifetime.
Photodegradation Kinetics and Mechanisms in Atmospheric and Aquatic Environments
In aquatic environments, both direct and indirect photolysis could contribute to its degradation. Indirect photolysis involves reactions with photochemically generated reactive species such as hydroxyl radicals, singlet oxygen, and dissolved organic matter. The kinetics of these reactions would be influenced by the concentration of these reactive species in the water body.
In the atmosphere, photodegradation would primarily occur through reactions with hydroxyl radicals, as mentioned previously. The rate constant for this reaction is a key parameter for estimating the atmospheric lifetime of the compound.
Biodegradation Studies and Microbial Transformation Pathways
There is a lack of specific biodegradation studies for this compound. The biodegradability of this compound is expected to be limited due to the presence of the highly stable carbon-fluorine bonds. nih.gov Microorganisms capable of degrading organofluorine compounds are not widespread, and the degradation processes are often slow. researchgate.net
Potential microbial transformation pathways could involve the initial hydrolysis of the ester bond, leading to the formation of 4-(2,2,3,3-tetrafluoropropoxy)benzoic acid and methanol (B129727). The subsequent degradation of the fluorinated aromatic ring and the tetrafluoropropoxy chain would be more challenging for microorganisms. Cleavage of the ether bond and defluorination are potential, but likely slow, steps in the biodegradation pathway. The persistence of many fluorinated compounds is due to the difficulty microorganisms have in breaking the C-F bond. nih.gov
Assessment of Environmental Persistence and Bioaccumulation Potential (Chemical Perspective)
The bioaccumulation potential of a chemical is often estimated based on its octanol-water partition coefficient (Log Kow). A high Log Kow value suggests a tendency to partition into fatty tissues of organisms. While an experimentally determined Log Kow for this specific compound is not available, the presence of both a hydrophobic benzene (B151609) ring and a fluorinated alkyl chain suggests it may have some potential to bioaccumulate. However, the ether linkage and the ester group add some polarity to the molecule, which could moderate its bioaccumulation potential. Long-chain per- and polyfluoroalkyl substances (PFAS) are known to bioaccumulate, and while this compound is not a long-chain PFAS, the presence of fluorine is a key factor. mdpi.comnih.govacs.org
Identification and Analysis of Environmental Transformation Products
No specific studies have been identified that report on the environmental transformation products of this compound. Based on the expected degradation pathways, potential transformation products could include:
4-(2,2,3,3-tetrafluoropropoxy)benzoic acid: Formed via hydrolysis of the methyl ester group.
Methanol: Also formed during ester hydrolysis.
Phenolic compounds: Resulting from the cleavage of the ether linkage.
Shorter-chain fluorinated acids: Arising from the partial degradation of the tetrafluoropropoxy group.
Inorganic fluoride (B91410): The ultimate degradation product of the fluorine atoms, though its formation is likely to be very slow.
The identification and analysis of these potential transformation products would require sophisticated analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Transport Mechanisms and Distribution in Environmental Compartments
The transport and distribution of this compound in the environment will be governed by its physicochemical properties, such as its water solubility, vapor pressure, and partitioning coefficients.
Given its likely moderate water solubility and potential for volatilization, it could be transported over significant distances in both aquatic and atmospheric systems. In aquatic environments, it may partition between the water column, sediment, and biota. Its sorption to soil and sediment would be influenced by the organic carbon content of these matrices.
Advanced Methodologies for Analysis and Detection in Complex Chemical and Environmental Matrices
Development of Chromatographic Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis and Separation
Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of trace organic contaminants. The choice between gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) is contingent on the analyte's volatility, polarity, and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS):
Given its ester functional group and a molecular weight suggesting potential volatility, GC-MS is a viable technique for the analysis of Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate. nih.gov GC-MS offers high chromatographic resolution, leading to excellent separation of isomers and structurally similar compounds. rsc.org Electron ionization (EI) is a common ionization technique in GC-MS, capable of producing reproducible mass spectra that can be compared against spectral libraries for compound identification. rsc.org However, for some fluorinated compounds, the molecular ion may not be readily observed with hard ionization techniques like EI. jeol.com In such cases, softer ionization methods like chemical ionization (CI) may be employed to enhance the abundance of the molecular ion, which is crucial for molecular weight determination. nih.govjeol.com
For trace analysis in complex matrices like soil or sediment, a sample preparation step involving solvent extraction followed by solid-phase extraction (SPE) for cleanup and preconcentration would be necessary. researchgate.net Derivatization is not expected to be required for this compound due to its inherent volatility.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the gold standard for the analysis of a wide array of PFAS and other fluorinated compounds, particularly those that are non-volatile or thermally labile. rsc.orgchromatographyonline.comnih.gov Should this compound exhibit limited thermal stability or volatility, LC-MS/MS would be the preferred method. This technique offers exceptional sensitivity and selectivity, making it ideal for detecting analytes at ultra-trace levels in environmental samples. mdpi.comnih.gov
Electrospray ionization (ESI) is the most common ionization source used in LC-MS for fluorinated compounds, typically operated in negative ion mode for acidic compounds or positive ion mode for those amenable to protonation. rsc.org For this compound, ESI in positive mode could be effective. The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides a high degree of selectivity and reduces matrix interference, a common issue in complex sample analysis. researchgate.net
Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Oven/Mobile Phase | Temperature gradient: 60°C (1 min hold) to 300°C at 10°C/min | Gradient of water and methanol (B129727) (both with 0.1% formic acid) |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Single Quadrupole or Time-of-Flight (TOF) | Triple Quadrupole (QqQ) or Orbitrap |
| Hypothetical Detection Limit | Low ng/L to µg/L range | Low to sub ng/L range |
Hyphenated Techniques for Structural Confirmation in Complex Mixtures
While chromatographic techniques coupled with standard mass spectrometry are powerful for detection and quantification, unambiguous structural confirmation, especially in complex mixtures where isomers or transformation products may be present, requires more advanced hyphenated techniques.
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with either GC or LC, provides highly accurate mass measurements. gcms.cz This allows for the determination of the elemental composition of the parent ion and its fragments, significantly enhancing confidence in the compound's identity. GC coupled with a quadrupole time-of-flight (GC/Q-TOF) mass spectrometer, for instance, can be used for both targeted and non-targeted screening of volatile and semi-volatile fluorinated compounds in environmental samples. gcms.cz
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.govrsc.orgresearchgate.net The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, providing detailed information about the fluorine-containing moiety of the molecule. rsc.org For complete structural confirmation of this compound, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional correlation techniques (e.g., HSQC, HMBC), would be employed. jeol.com The coupling patterns between ¹⁹F, ¹H, and ¹³C nuclei would provide the necessary connectivity information to definitively establish the molecular structure. rsc.orgjeol.com Combining HRMS data with comprehensive NMR analysis provides the highest level of confidence in structural confirmation. nih.gov
Table 2: Advanced Hyphenated Techniques for Structural Confirmation
| Technique | Primary Application | Information Obtained |
|---|---|---|
| LC-HRMS (e.g., Q-TOF, Orbitrap) | Identification of unknowns and confirmation | Accurate mass, elemental composition, fragmentation pathways |
| GC-HRMS (e.g., Q-TOF) | Screening and confirmation of volatile compounds | Accurate mass, elemental composition, library matching |
| Multi-dimensional NMR Spectroscopy | Unambiguous structure elucidation | Chemical shifts (¹H, ¹³C, ¹⁹F), scalar couplings, molecular connectivity |
Novel Spectroscopic Methods for In-Situ Monitoring and Detection
The development of spectroscopic methods for real-time, in-situ monitoring of environmental contaminants is a growing area of research. Such methods would allow for rapid screening and tracking of pollutant plumes without the need for extensive sample collection and laboratory analysis. However, for a specific compound like this compound, there are currently no established or widely reported novel spectroscopic methods for its in-situ detection.
The challenges in developing such methods include achieving the necessary sensitivity and selectivity in complex environmental matrices. Potential future research directions could involve the exploration of techniques like Surface-Enhanced Raman Spectroscopy (SERS) or fiber-optic-based sensors. These approaches would require the design of specific recognition elements that can selectively bind to the target analyte and produce a measurable optical signal. At present, these remain speculative for this particular compound.
Development of Chemical Sensors and Probes for Specific Detection (If Applicable)
Similar to in-situ spectroscopic methods, the development of chemical sensors and probes for the specific detection of this compound is not documented in the scientific literature. The design of such sensors would necessitate the synthesis of a molecular receptor, such as an antibody or a synthetic polymer, that exhibits high affinity and selectivity for the target molecule. This receptor would then be integrated with a transducer to convert the binding event into a quantifiable signal (e.g., electrochemical, optical, or piezoelectric).
Given the compound's relatively simple structure and lack of prominent reactive groups, creating a highly specific sensor would be a significant scientific challenge. Research in this area would likely be part of a broader effort to develop sensor arrays for the detection of various fluorinated organic compounds. As of now, this area remains a prospective field of research rather than an established analytical methodology for this compound.
Future Directions and Emerging Research Avenues for Methyl 4 2,2,3,3 Tetrafluoropropoxy Benzoate
Exploration of Novel Synthetic Strategies with Enhanced Sustainability and Atom Economy
Future research will likely focus on developing greener and more efficient synthetic routes to Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate, moving beyond traditional methods that may involve harsh reagents and generate significant waste. The principles of green chemistry will be central to this endeavor, emphasizing high atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts. dovepress.comresearchgate.net
Key areas of investigation could include:
Catalytic C-O Coupling Reactions: Developing novel catalytic systems (e.g., using copper or palladium catalysts) for the etherification of methyl 4-hydroxybenzoate (B8730719) with a suitable tetrafluoropropyl precursor. This could lower reaction temperatures and reduce the reliance on stoichiometric bases. nih.gov
Solvent Minimization and Alternative Media: Exploring synthesis under solvent-free conditions or in greener solvents like ionic liquids or supercritical fluids to minimize volatile organic compound (VOC) emissions. researchgate.net
Flow Chemistry Processes: Implementing continuous flow reactor technology for the synthesis. Flow chemistry offers superior control over reaction parameters, enhanced safety for handling energetic intermediates, and easier scalability compared to batch processes.
| Metric | Traditional Batch Synthesis (Hypothetical) | Proposed Green Flow Synthesis (Future Goal) |
| Primary Reagents | Methyl 4-hydroxybenzoate, 2,2,3,3-tetrafluoropropyl bromide, Strong Base (e.g., NaH) | Methyl 4-hydroxybenzoate, 2,2,3,3-tetrafluoropropan-1-ol |
| Solvent | High-boiling polar aprotic (e.g., DMF, DMSO) | Minimal solvent or green solvent (e.g., anisole) |
| Byproducts | Halide salts, decomposition products | Water |
| Atom Economy | Moderate | High |
| Energy Input | High (prolonged heating) | Moderate (efficient heat transfer) |
Deeper Understanding of Structure-Property-Performance Relationships for Targeted Material Applications
A critical research avenue is the systematic investigation of how the unique molecular structure of this compound dictates its macroscopic properties. The presence of the tetrafluoroalkoxy chain is expected to significantly influence its physical and chemical characteristics. researchgate.netresearchgate.net
Future studies should focus on:
Liquid Crystalline Behavior: The molecule's rod-like shape, combining a rigid aromatic core with a semi-flexible fluorinated tail, suggests potential for liquid crystallinity. rsc.orgnih.gov Research into its phase transitions could reveal nematic or smectic phases, which are crucial for applications in displays and sensors. mdpi.com
Surface Properties: The fluorinated moiety is expected to create materials with low surface energy, leading to hydrophobic and oleophobic properties. Quantifying contact angles on films or coatings made from this compound will be essential for applications in self-cleaning or anti-fouling surfaces.
Thermal and Chemical Stability: Fluoropolymers are known for their exceptional stability. agcchem.com Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) will be vital to determine the material's operational temperature range and degradation pathways.
| Structural Feature | Hypothesized Property | Potential Performance Advantage |
| Tetrafluoroalkoxy Chain | Low Surface Energy | Hydrophobicity, Oleophobicity (Self-cleaning surfaces) |
| Aromatic Benzoate (B1203000) Core | Molecular Rigidity, π-stacking | Formation of Liquid Crystal Phases (Optical materials) |
| C-F and C-O Bonds | High Bond Strength | Enhanced Thermal and Chemical Stability (Durable coatings) |
| Ester Functional Group | Polarity, H-bond acceptor | Tunable solubility, adhesion properties |
Integration into Multifunctional and Responsive Material Systems
The ester functional group in this compound serves as a versatile handle for chemical modification, allowing its integration into more complex macromolecular architectures. This opens the door to creating multifunctional and responsive materials. nih.gov
Emerging research could target:
Polymer Synthesis: The compound can be hydrolyzed to its corresponding carboxylic acid or transesterified to act as a monomer for producing novel fluorinated polyesters or polyamides. These polymers would combine the properties of the fluorinated side chain with the mechanical strength of the polymer backbone. fluoropolymers.eunih.gov
Smart Coatings: Incorporating this molecule as a side chain in a polymer could lead to "smart" surfaces that change their wettability or other properties in response to external stimuli like temperature or pH.
Dielectric Materials: The polarity imparted by the fluorine atoms and the ester group suggests potential applications in dielectric films for capacitors or electronic insulators, where low dielectric loss and high thermal stability are required. agcchem.com
Advanced Computational Studies for Predictive Modeling and Materials Design
Before undertaking extensive experimental synthesis and characterization, computational chemistry can provide invaluable insights into the behavior of this compound at both the molecular and bulk scales. mdpi.com
Future computational efforts should include:
Density Functional Theory (DFT): To calculate molecular geometry, electronic structure (HOMO/LUMO levels), dipole moment, and polarizability. These calculations can help predict reactivity, optical properties, and intermolecular interactions. ucl.ac.ukacs.org
Molecular Dynamics (MD) Simulations: To model the bulk behavior of the material, predicting properties such as glass transition temperature, viscosity, and self-assembly into ordered structures like liquid crystal phases.
Predictive Property Modeling: Using machine learning and quantitative structure-property relationship (QSPR) models to predict the properties of related compounds, guiding the design of new molecules with optimized characteristics for specific applications. acs.org
| Computational Method | Predicted Property | Relevance for Materials Design |
| Density Functional Theory (DFT) | Dipole Moment, Polarizability | Prediction of dielectric properties for electronic applications. |
| Molecular Dynamics (MD) | Self-assembly, Phase Transitions | Guiding experiments for liquid crystal discovery. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interaction Energies | Understanding crystal packing and polymer morphology. |
Investigation of Advanced Manufacturing and Fabrication Techniques for Compound-Based Materials
Translating the promising properties of this compound into functional devices and materials requires the development of suitable fabrication techniques.
Future research should explore:
Thin-Film Deposition: Developing methods like spin-coating, vapor deposition, or spray-coating to create uniform, thin films for applications in protective coatings or electronic layers. daikinchemicals.comptfe-fabrics.com
Melt Processing and Extrusion: If the compound is used as a monomer for thermoplastic polymers, establishing optimal conditions for melt processing techniques like extrusion and injection molding will be crucial for manufacturing bulk components. dalau.com
Electrospinning: For polymer derivatives, electrospinning could be used to fabricate nanofibrous membranes with high surface area for applications in filtration or biomedical scaffolds.
Interdisciplinary Research with Other Fields (e.g., green chemistry, sustainable materials)
The full potential of this compound will be realized through collaboration across multiple scientific disciplines.
Key interdisciplinary avenues include:
Green Chemistry: Partnering with green chemists and chemical engineers to design and optimize sustainable synthesis and recycling processes for the compound and its derived materials, minimizing environmental impact. dovepress.comscienmag.comosaka-u.ac.jp
Sustainable Materials Science: Working with materials scientists to develop long-lasting, durable products that contribute to a circular economy. For example, creating highly weather-resistant coatings that extend the life of infrastructure. agcchem.com
Biomedical Engineering: Investigating the biocompatibility of polymers derived from this molecule for potential use in medical devices, where chemical inertness and biostability are paramount. nih.gov
Q & A
Q. What synthetic methodologies are recommended for Methyl 4-(2,2,3,3-tetrafluoropropoxy)benzoate?
Answer: The synthesis of fluorinated benzoates typically involves nucleophilic aromatic substitution or esterification. For example:
- Step 1: Prepare 4-hydroxybenzoic acid derivatives.
- Step 2: React with 2,2,3,3-tetrafluoropropanol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the tetrafluoropropoxy group .
- Step 3: Methylate the carboxylic acid group using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) .
Validation: Monitor reaction progress via TLC or HPLC. Confirm purity using melting point analysis (cf. mp trends in fluorinated benzoates, e.g., 287.5–293.5°C for structurally related compounds ).
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Answer:
- ¹H/¹⁹F NMR: The tetrafluoropropoxy group exhibits distinct splitting patterns due to coupling between fluorine nuclei. For example, the CF₂ groups resonate at δ ~120–140 ppm in ¹⁹F NMR .
- IR: Look for ester C=O stretching (~1720 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry (MS): Expect molecular ion peaks at m/z 282 (C₁₂H₁₀F₄O₃) with fragmentation patterns reflecting loss of COOCH₃ or CF₂ groups .
Q. What stability considerations apply to fluorinated benzoates under experimental conditions?
Answer:
- Thermal Stability: Fluorinated ethers like the tetrafluoropropoxy group may decompose above 200°C, releasing HF. Use inert atmospheres (N₂/Ar) during heating .
- Hydrolytic Stability: The ester group is susceptible to hydrolysis in basic conditions. Store samples in anhydrous solvents (e.g., THF, DCM) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular geometry for fluorinated benzoates?
Answer:
- Refinement Tools: Use SHELXL for small-molecule refinement, leveraging its robust treatment of disordered fluorine atoms and anisotropic displacement parameters .
- Example Workflow:
- Validation: Cross-check torsion angles and bond lengths against related structures (e.g., 4-(2,2,3,3-tetrafluoropropoxy)phthalonitrile ).
Q. What computational strategies model the electronic effects of the tetrafluoropropoxy substituent?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electron-withdrawing effects on the benzoate ring.
- Solvent Effects: Use polarizable continuum models (PCM) to simulate interactions in polar solvents (e.g., DMSO) .
- Data Interpretation: Compare computed vs. experimental NMR chemical shifts (RMSD < 0.5 ppm indicates reliable modeling) .
Q. How to assess environmental persistence of fluorinated benzoates in interdisciplinary studies?
Answer:
- Analytical Methods:
- LC-MS/MS: Quantify degradation products (e.g., free benzoic acid) in aqueous matrices .
- Fluorine-Specific Detection: Use ¹⁹F NMR to track fluorinated metabolites .
- Ecotoxicity: Follow OECD guidelines for acute toxicity testing in Daphnia magna or algal models, noting bioaccumulation risks due to lipophilic fluorinated chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
